REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH:5]=O.[CH3:11][C:12](=[O:17])[CH2:13][C:14](=[O:16])[CH3:15]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:13]([C:12](=[O:17])[CH3:11])[C:14](=[O:16])[CH3:15])[CH:7]=[CH:8][C:9]=1[Cl:10]
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Name
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Quantity
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4.26 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=O)C=CC1Cl
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Name
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Quantity
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3 g
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Type
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reactant
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Smiles
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CC(CC(C)=O)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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ClC=1C=C(C=CC1Cl)C=C(C(C)=O)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |